Piclozotan

Catalog No.
S539635
CAS No.
182415-09-4
M.F
C23H24ClN3O2
M. Wt
409.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piclozotan

CAS Number

182415-09-4

Product Name

Piclozotan

IUPAC Name

3-chloro-4-[4-(4-pyridin-2-yl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1,4-benzoxazepin-5-one

Molecular Formula

C23H24ClN3O2

Molecular Weight

409.9 g/mol

InChI

InChI=1S/C23H24ClN3O2/c24-22-17-29-21-9-2-1-7-19(21)23(28)27(22)14-6-5-13-26-15-10-18(11-16-26)20-8-3-4-12-25-20/h1-4,7-10,12,17H,5-6,11,13-16H2

InChI Key

URMTUEWUIGOJBW-UHFFFAOYSA-N

SMILES

C1CN(CC=C1C2=CC=CC=N2)CCCCN3C(=COC4=CC=CC=C4C3=O)Cl

solubility

Soluble in DMSO

Synonyms

3-chloro-4-(4-(4-(2-pyridinyl)-1,2,3,6-tetrahydropyridin-1-yl)butyl)-1,4-benzoxazepin-5(4H)-one, Piclozotan, SUN N4057

Canonical SMILES

C1CN(CC=C1C2=CC=CC=N2)CCCCN3C(=COC4=CC=CC=C4C3=O)Cl

The exact mass of the compound Piclozotan is 409.1557 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Oxazepines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential for Parkinson's Disease

One area of research investigated piclozotan's ability to improve symptoms of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder characterized by tremors, stiffness, and slowness of movement. The theory was that by enhancing GABA activity, piclozotan could help control the abnormal brain activity that contributes to these symptoms []. However, large-scale clinical trials failed to demonstrate significant benefit, and further development for Parkinson's disease was discontinued [].

Other Investigated Applications

Studies also explored piclozotan's potential role in treating other neurological conditions, including:

  • Acute ischemic stroke: Ischemic stroke occurs when a blood clot blocks blood flow to part of the brain. Researchers investigated whether piclozotan could protect brain cells from damage after a stroke by promoting GABA activity [].
  • Huntington's disease: This neurodegenerative disorder affects movement, coordination, and thinking. Similar to Parkinson's disease, piclozotan was studied for its potential to modulate brain activity and improve symptoms, but development did not progress [].

Piclozotan, also known as SUN N4057, is a chemical compound classified as a selective agonist of the serotonin 1A receptor. Its chemical formula is C23H24ClN3O2, and it belongs to the 1,4-benzoxazepine class of compounds. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of Parkinson's disease and related motor disorders. Its unique structure allows it to interact selectively with serotonin receptors, which is crucial for its pharmacological effects.

Typical of benzoxazepine derivatives. The synthesis involves cyclization reactions that form the core benzoxazepine structure. Notably, it has been synthesized using base-promoted methods that facilitate the formation of C–N bonds under transition-metal-free conditions. This approach allows for the efficient production of the compound while minimizing by-products and enhancing yield .

The primary biological activity of Piclozotan is its role as a partial agonist at serotonin 1A receptors. Research indicates that it significantly alleviates motor complications associated with Parkinson's disease by modulating serotonergic pathways. In animal models, Piclozotan has shown efficacy in reducing dyskinesia induced by levodopa treatment, suggesting its potential as a non-dopaminergic therapeutic agent . Its selectivity for serotonin receptors over dopamine receptors (approximately 1000 times) makes it a unique candidate for treating motor disorders without exacerbating dopaminergic side effects .

Piclozotan can be synthesized through several methods, primarily focusing on the formation of the benzoxazepine framework. A notable method involves:

  • Starting Materials: The synthesis typically begins with substituted ortho-fluorobenzamides and alkyne derivatives.
  • Base-Promoted Cyclization: The reaction is carried out in the presence of a strong base (e.g., potassium hydroxide) and a suitable solvent (such as dimethyl sulfoxide) at controlled temperatures.
  • Isolation and Purification: Post-reaction, products are extracted using organic solvents and purified through column chromatography to yield pure Piclozotan .

Piclozotan's most significant application lies in its potential use as a therapeutic agent for Parkinson's disease. It aims to improve motor function and reduce dyskinesia associated with traditional dopaminergic therapies. Additionally, its unique mechanism of action may provide benefits in treating other neurological disorders where serotonin modulation is beneficial .

Interaction studies have demonstrated that Piclozotan can influence various neurotransmitter systems due to its agonistic effects on serotonin receptors. It has been noted to interact with other medications, such as Rizatriptan, which may increase the risk of vasospastic reactions when used concurrently . Furthermore, its effects on motor behavior in animal models highlight its potential interactions with dopaminergic pathways, although it operates primarily through serotonergic mechanisms .

Several compounds share structural or functional similarities with Piclozotan, particularly within the realm of serotonin receptor agonists. Below are some notable comparisons:

Compound NameClassPrimary ActionUnique Feature
Tandospirone5-HT1A AgonistAnxiolytic effectsUsed in anxiety disorders
Sarizotan5-HT1A AgonistReduces dyskinesiaFocus on Parkinson's disease
Frovatriptan5-HT1B/1D AgonistMigraine treatmentSelective for migraine management
Naluzotan5-HT1A AgonistInvestigated for anxietyPotential antidepressant properties
RotigotineDopamine AgonistParkinson's disease treatmentNon-selective dopamine receptor activity

Piclozotan's uniqueness lies in its high selectivity for serotonin 1A receptors over dopamine receptors, making it particularly valuable in treating conditions where traditional dopaminergic therapies may lead to adverse effects like dyskinesia .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Exact Mass

409.1557047 g/mol

Monoisotopic Mass

409.1557047 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FQE44HS7AH

MeSH Pharmacological Classification

Serotonin 5-HT1 Receptor Agonists

Other CAS

182415-09-4

Wikipedia

Piclozotan

Dates

Last modified: 02-18-2024
1: Tani Y, Ogata A, Koyama M, Inoue T. Effects of piclozotan (SUN N4057), a partial serotonin 1A receptor agonist, on motor complications induced by repeated administration of levodopa in parkinsonian rats. Eur J Pharmacol. 2010 Dec 15;649(1-3):218-23. doi: 10.1016/j.ejphar.2010.09.013. PubMed PMID: 20858480.
2: Mondick JT, Oo C, Patel D, Fujitani T, Shimizu K, Barrett JS. Population pharmacokinetics of the selective serotonin 5-HT1A receptor partial agonist piclozotan. Am J Ther. 2009 Mar-Apr;16(2):106-15. doi: 10.1097/MJT.0b013e31816b8c85. PubMed PMID: 19300037.
3: Kamei K, Maeda N, Nomura K, Shibata M, Katsuragi-Ogino R, Koyama M, Nakajima M, Inoue T, Ohno T, Tatsuoka T. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorg Med Chem. 2006 Mar 15;14(6):1978-92. PubMed PMID: 16290165.
4: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Dec;31(10):661-700. PubMed PMID: 20140276.
5: Ferro JM, Dávalos A. Other neuroprotective therapies on trial in acute stroke. Cerebrovasc Dis. 2006;21 Suppl 2:127-30. PubMed PMID: 16651823.

Explore Compound Types